2,2'-ETHYLENEBIS(1,3-DITHIANE)

Description

The exact mass of the compound 2,2'-(Ethylene)di-1,3-dithiane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2'-ETHYLENEBIS(1,3-DITHIANE) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-ETHYLENEBIS(1,3-DITHIANE) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(1,3-dithian-2-yl)ethyl]-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18S4/c1-5-11-9(12-6-1)3-4-10-13-7-2-8-14-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIPSMFHRZBJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)CCC2SCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164274 | |

| Record name | 2,2'-(Ethylene)di-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14947-53-6 | |

| Record name | 1,2-Bis(1,3-dithian-2-yl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14947-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(Ethylene)di-1,3-dithiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014947536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14947-53-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(Ethylene)di-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(ethylene)di-1,3-dithiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-(ETHYLENE)DI-1,3-DITHIANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYT8CX55VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,2'-Ethylenebis(1,3-dithiane)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physical properties of 2,2'-ethylenebis(1,3-dithiane), a versatile sulfur-containing heterocyclic compound. With applications in organic synthesis and the construction of coordination polymers, a thorough understanding of its physical characteristics is paramount for its effective utilization in research and development. This document consolidates key data on its molecular structure, thermal properties, and spectroscopic signatures, offering a foundational resource for scientists and professionals in the chemical and pharmaceutical sciences.

Introduction

2,2'-Ethylenebis(1,3-dithiane), also known as 1,2-di(1,3-dithian-2-yl)ethane, is a dithioacetal that has garnered interest for its role as a key building block in the synthesis of more complex molecules and as a ligand in coordination chemistry. Its symmetrical structure, featuring two 1,3-dithiane rings linked by an ethylene bridge, imparts unique chemical reactivity and stereochemical properties. This guide is designed to provide a comprehensive overview of its fundamental physical properties, underpinned by available experimental and predicted data, to facilitate its application in various scientific endeavors.

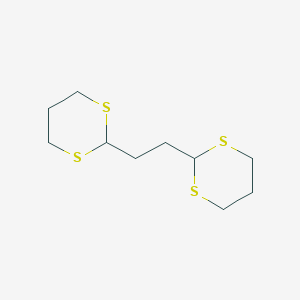

The molecular structure of 2,2'-ethylenebis(1,3-dithiane) is depicted below:

Caption: Molecular Structure of 2,2'-Ethylenebis(1,3-dithiane).

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of 2,2'-ethylenebis(1,3-dithiane) is presented in the table below. These values are essential for handling, storage, and application of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈S₄ | [1] |

| Molecular Weight | 266.51 g/mol | [2] |

| CAS Number | 14947-53-6 | [1] |

| Appearance | Solid | [3] |

| Melting Point | 132-135 °C | [1][2] |

| Boiling Point (Predicted) | 415.8 ± 40.0 °C at 760 mmHg | [1][2] |

| Density (Predicted) | 1.187 ± 0.06 g/cm³ | [1][2] |

| LogP (Predicted) | 4.159 | [1] |

| PSA (Polar Surface Area) | 101.20 Ų | [1] |

| Refractive Index (Predicted) | 1.601 | [1] |

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis and formulation. While specific experimental solubility data for 2,2'-ethylenebis(1,3-dithiane) in a wide range of solvents is not extensively documented in publicly available literature, general solubility characteristics can be inferred from the behavior of related dithiane compounds. Dithianes are typically soluble in many common organic solvents.[3]

General Solubility of Dithianes:

-

Soluble in: Common organic solvents.[3]

For practical applications, it is recommended that solubility be determined empirically in the solvent system of interest.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. The following sections outline the expected spectroscopic signatures for 2,2'-ethylenebis(1,3-dithiane).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The protons on the ethylene bridge and the dithiane rings will have characteristic chemical shifts.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a distinct set of signals corresponding to the non-equivalent carbon atoms in the molecule. The chemical shifts will be influenced by the presence of the adjacent sulfur atoms.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2,2'-ethylenebis(1,3-dithiane) will be characterized by C-H stretching and bending vibrations of the methylene groups and C-S stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of 2,2'-ethylenebis(1,3-dithiane) would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the ethylene bridge and the dithiane rings.

Crystallography

Experimental Methodologies

The determination of the physical properties outlined in this guide relies on standard analytical techniques.

Caption: General workflow for the determination of physical properties.

Step-by-Step Methodologies:

-

Melting Point Determination:

-

A small amount of the purified solid is placed in a capillary tube.

-

The capillary tube is heated in a calibrated melting point apparatus.

-

The temperature range over which the solid melts is recorded.

-

-

Solubility Assessment:

-

A small, known amount of the compound is added to a known volume of a solvent at a specific temperature.

-

The mixture is agitated until no more solid dissolves.

-

The concentration of the dissolved solid is determined to quantify solubility. This process is repeated for a range of solvents.

-

-

NMR Spectroscopy:

-

A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

The solution is placed in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.

-

-

FT-IR Spectroscopy:

-

A small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR (Attenuated Total Reflectance) accessory.

-

The IR spectrum is recorded using an FT-IR spectrometer.

-

-

Mass Spectrometry:

-

A dilute solution of the sample is introduced into the mass spectrometer (e.g., via direct infusion or after chromatographic separation).

-

The sample is ionized (e.g., by electron impact or electrospray ionization).

-

The mass-to-charge ratios of the resulting ions are measured.

-

-

X-ray Crystallography:

-

Single crystals of suitable quality are grown from a solution of the purified compound.

-

A crystal is mounted on a goniometer and irradiated with X-rays in a single-crystal X-ray diffractometer.

-

The diffraction pattern is collected and used to solve the crystal structure.

-

Conclusion

This technical guide has synthesized the available data on the physical properties of 2,2'-ethylenebis(1,3-dithiane). While core properties such as molecular weight and melting point are established, further experimental investigation into its solubility in a broader range of solvents and comprehensive spectroscopic and crystallographic analyses would be highly beneficial to the scientific community. The information presented herein serves as a valuable starting point for researchers and professionals working with this important chemical entity.

References

-

PubChem. 2,2'-(Ethylene)di-1,3-dithiane. National Center for Biotechnology Information. [Link]

-

Chemsrc. 1,3-Dithiane,2,2'-(1,2-ethanediyl)bis. [Link]

-

ResearchGate. 2,2'-Ethylenebis(1,3-dithiane) as polydentate μ2-, μ4- and μ5-assembling ligand for the construction of sulphur-rich Cu(I), Hg(II) and heterometallic Cu(I)/Hg(II) coordination polymers featuring uncommon network architectures. [Link]

-

National Institutes of Health. RhII‐Catalyzed De‐symmetrization of Ethane‐1,2‐dithiol and Propane‐1,3‐dithiol Yields Metallo‐β‐lactamase Inhibitors. [Link]

-

ChemBK. 2,2''-ETHYLENEBIS(1,3-DITHIANE) FOR SYNTH. [Link]

-

Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

-

Chemcasts. 1,2-Bis(1,3-dithian-2-yl)ethane (CAS 14947-53-6) – Thermophysical Properties. [Link]

-

Organic Syntheses. 1,3-Dithiane. [Link]

-

National Institutes of Health. Synthesis of isotopically labeled 1,3-dithiane. [Link]

-

ResearchGate. (PDF) Visible‐Light Photocatalyzed Selective Synthesis of 1,2‐ or 1,3‐Dithianes From Thietanes: An Experimental and Theoretical Study. [Link]

-

University of Windsor. The role of 1,3-dithianes in natural product synthesis. [Link]

-

National Institutes of Health. 2-(1,3-Dithian-2-ylidene)-1-phenylbutane-1,3-dione. [Link]

-

LookChem. 1,2-Dithiane. [Link]

-

ResearchGate. Synthesis of some 2-ylidene-1,3-dithiolanes. [Link]

-

ChemEurope.com. 1,2-Ethanedithiol. [Link]

Sources

A Comprehensive Technical Guide to the Molecular Structure and Bonding of 2,2'-Ethylenebis(1,3-dithiane)

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth exploration of 2,2'-ethylenebis(1,3-dithiane), a significant molecule in modern organic synthesis. We will dissect its molecular architecture, bonding characteristics, synthesis, and spectroscopic signature. The primary focus will be on the foundational principles that grant this compound its unique reactivity, particularly its role as a precursor to nucleophilic acyl anion equivalents.

Introduction to 2,2'-Ethylenebis(1,3-dithiane)

2,2'-Ethylenebis(1,3-dithiane), with the chemical formula C₁₀H₁₈S₄, is a sulfur-containing heterocyclic compound.[1][2] Its structure consists of two 1,3-dithiane rings linked at their respective C2 positions by an ethylene bridge.[1] The 1,3-dithiane moiety is a cornerstone of synthetic organic chemistry, primarily utilized for the protection of carbonyl groups and, more importantly, for polarity reversal ("umpolung") of carbonyl reactivity.[3][4] This compound, possessing two such functional groups, serves as a versatile difunctional building block for the synthesis of complex symmetrical molecules.

Molecular Structure and Bonding

The chemical behavior of 2,2'-ethylenebis(1,3-dithiane) is a direct consequence of its three-dimensional structure and the nature of its chemical bonds.

Hybridization and Geometry

The molecule's framework is built upon sp³-hybridized carbon and sulfur atoms. The six-membered dithiane rings are not planar; instead, they adopt a stable chair conformation, analogous to cyclohexane. This conformation minimizes both angular and torsional strain, positioning the substituents on each ring in either axial or equatorial positions. The ethylene linker connects the two C2 carbons of these chair-like rings.

Bonding Characteristics

-

C-S Bonds: The carbon-sulfur bonds are a defining feature. The greater polarizability of sulfur and the longer C-S bond length compared to a C-O bond are key to the unique acidity of the C2 protons.[3]

-

C-C and C-H Bonds: The molecule contains standard single covalent bonds between carbon atoms in the ethylene bridge and the dithiane backbone, as well as between carbon and hydrogen atoms.

The overall structure can be visualized as two interconnected heterocyclic systems.

Caption: Molecular graph of 2,2'-ethylenebis(1,3-dithiane).

Synthesis of 2,2'-Ethylenebis(1,3-dithiane)

The synthesis of dithianes is a well-established process in organic chemistry.[5] 2,2'-Ethylenebis(1,3-dithiane) is typically prepared via the acid-catalyzed reaction of a four-carbon dialdehyde equivalent with two equivalents of 1,3-propanedithiol. The reaction is a double thioacetalization.

Caption: General workflow for the synthesis of 2,2'-ethylenebis(1,3-dithiane).

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of a 1,3-dithiane, which can be adapted for the bis-dithiane structure.

-

Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus is charged with an anhydrous solvent (e.g., toluene).

-

Reagents: Succinaldehyde (1 equivalent) and 1,3-propanedithiol (2.2 equivalents) are added to the flask.

-

Catalysis: A catalytic amount of a Lewis acid (e.g., boron trifluoride etherate) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added.[5]

-

Reaction: The mixture is heated to reflux. The reaction progress is monitored by observing the collection of water in the Dean-Stark trap.

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched with a suitable aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure 2,2'-ethylenebis(1,3-dithiane).

Spectroscopic Characterization

The structure of 2,2'-ethylenebis(1,3-dithiane) can be unequivocally confirmed using standard spectroscopic techniques.

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Multiplet ~ δ 2.8-3.0 ppmMultiplet ~ δ 1.8-2.1 ppmSinglet/Triplet ~ δ 1.9-2.2 ppmTriplet ~ δ 3.5-3.8 ppm | Protons on C4/C6 of the dithiane rings (axial & equatorial).Protons on C5 of the dithiane rings.Protons of the ethylene (-CH₂-CH₂-) bridge.Protons on C2 of the dithiane rings (-S-CH-S-). |

| ¹³C NMR | δ ~ 25-30 ppmδ ~ 30-35 ppmδ ~ 45-55 ppm | C5 of the dithiane rings.C4/C6 of the dithiane rings and ethylene bridge carbons.C2 of the dithiane rings. |

| IR (Infrared) | ~ 2850-2950 cm⁻¹~ 600-800 cm⁻¹ | C-H stretching vibrations of the alkane backbone.C-S stretching vibrations. |

| Mass Spec (MS) | M⁺ peak at m/z = 266.03 | Corresponds to the molecular weight of C₁₀H₁₈S₄.[1] |

Note: Exact chemical shifts (δ) can vary depending on the solvent and instrument used.

Reactivity and Synthetic Applications: The Power of Umpolung

The most significant chemical property of the 1,3-dithiane group is the acidity of the protons at the C2 position. This acidity allows for deprotonation by a strong base, typically n-butyllithium (n-BuLi), to form a stabilized carbanion.[3][4] This process is termed "umpolung" or polarity inversion, as it transforms the normally electrophilic carbonyl carbon (from which the dithiane is derived) into a potent nucleophile—an acyl anion equivalent.[6]

In 2,2'-ethylenebis(1,3-dithiane), this deprotonation can occur at both C2 positions, creating a powerful dinucleophile.

Mechanism of Reactivity

-

Double Deprotonation: Treatment with two or more equivalents of a strong base like n-BuLi at low temperatures (e.g., -30 to -78 °C) removes the C2 protons, generating a dianion.

-

Nucleophilic Attack: This dianion can react with a variety of electrophiles, such as alkyl halides, epoxides, aldehydes, or ketones.[3][4] Since there are two nucleophilic centers, this allows for the symmetrical introduction of two substituents.

-

Hydrolysis (Deprotection): The dithiane groups are stable to many reagents but can be removed to regenerate the carbonyl groups.[3] This is often accomplished using mercury(II) salts (e.g., HgCl₂) or other oxidative methods.[3]

Caption: Synthetic pathway utilizing the umpolung reactivity of 2,2'-ethylenebis(1,3-dithiane).

This reactivity makes 2,2'-ethylenebis(1,3-dithiane) an invaluable tool for constructing 1,6-dicarbonyl compounds and other symmetrical architectures that are challenging to access through conventional synthetic strategies.[6]

Conclusion

2,2'-Ethylenebis(1,3-dithiane) is more than a simple molecule; it is a sophisticated synthetic tool. Its well-defined chair-like conformation, the unique electronic properties conferred by its sulfur atoms, and its capacity for double deprotonation make it a powerful precursor for creating molecular symmetry. A thorough understanding of its structure, bonding, and the principle of umpolung reactivity is essential for leveraging its full potential in the design and execution of complex synthetic strategies in pharmaceutical and materials science research.

References

-

Corey-Seebach Reaction. Organic Chemistry Portal. [Link]

-

UMPOLUNG REACTIONS. eGyanKosh. [Link]

-

Umpolung Synthons - Planning Organic Syntheses. Pharmacy 180. [Link]

-

Chemistry of 1,3-Dithiane. Scribd. [Link]

-

Chacko, S., & Ramapanicker, R. (2012). Unusual Reactions of the 1,3-Dithiane Derivative of the Garner Aldehyde and Related Compounds. SYNLETT, 23(05), 732-736. [Link]

-

Towards the Synthesis of β-Hydroxy 1,3-Dithiane Derivatives. University of Bergen. [Link]

-

1,3-dithiane. Britannica. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Wiley.

-

1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

-

Gaunt, M. J., Sneddon, H. F., Hewitt, P. R., & Orsini, P. (2003). Development of beta-keto 1,3-dithianes as versatile intermediates for organic synthesis. Chemical Communications, (17), 2138-2139. [Link]

-

1,3-Dithiane. Organic Syntheses. [Link]

-

Dithiane. Wikipedia. [Link]

-

2,2'-(Ethylene)di-1,3-dithiane. PubChem. [Link]

-

acharya nagarjuna university (anu). Krishnaveni Degree College. [Link]

- compared using 13C nmr spectroscopy. Unknown Source.

-

2,2''-ETHYLENEBIS(1,3-DITHIANE) FOR SYNTH. ChemBK. [https://www.chembk.com/en/chem/2,2''-ETHYLENEBIS(1,3-DITHIANE) FOR SYNTH]([Link] FOR SYNTH)

-

Synthesis and proton NMR spectrum of p-xylylenebis(2-(2-ethyl-1,3-propanediol)). ResearchGate. [Link]

-

2-tert-Butyl-1,3-dithiane. SpectraBase. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2,2'-Ethylenebis(1,3-dithiane) from 1,4-Dicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2,2'-ethylenebis(1,3-dithiane) from 1,4-dicarbonyl compounds. This transformation is a cornerstone in synthetic organic chemistry, offering a robust method for the protection of carbonyl functionalities and as a precursor for more complex molecular architectures. We will delve into the mechanistic underpinnings of thioacetal formation, provide a detailed experimental protocol, discuss critical parameters and troubleshooting, and outline methods for product characterization. This guide is intended to serve as a practical resource for researchers in academia and industry, particularly those engaged in drug discovery and development where the manipulation of carbonyl groups is a frequent necessity.

Introduction: The Strategic Importance of Dithianes in Synthesis

The 1,3-dithiane moiety is a pivotal functional group in modern organic synthesis, primarily serving as a highly effective protecting group for aldehydes and ketones.[1][2] Unlike their oxygen-containing acetal counterparts, dithioacetals exhibit enhanced stability towards a wide range of acidic and basic conditions, a crucial attribute in multi-step synthetic sequences.[1] The formation of 2,2'-ethylenebis(1,3-dithiane) from a 1,4-dicarbonyl compound is a classic example of this protective strategy, effectively masking two reactive carbonyl centers in a single, efficient step.

Beyond its role in protection, the 1,3-dithiane ring system is famously associated with the concept of "umpolung" or polarity inversion, a paradigm-shifting strategy developed by Corey and Seebach.[3][4][5] This concept allows the normally electrophilic carbonyl carbon to be converted into a nucleophilic species, opening up a vast array of carbon-carbon bond-forming reactions.[6][7] The synthesis of bis-dithianes from 1,4-dicarbonyls lays the groundwork for the creation of complex molecules through subsequent umpolung chemistry.

This guide will focus on the fundamental transformation: the conversion of a 1,4-dicarbonyl compound to its corresponding bis(1,3-dithiane) derivative.

The Underlying Chemistry: Mechanism of Thioacetal Formation

The reaction proceeds via a double acid-catalyzed thioacetalization. Each carbonyl group of the 1,4-dicarbonyl compound reacts with two equivalents of a dithiol, typically 1,3-propanedithiol, to form a stable six-membered dithiane ring.

The mechanism for the formation of a single dithiane is as follows, and this process occurs at both carbonyl centers of the 1,4-dicarbonyl substrate:

-

Activation of the Carbonyl: A Brønsted or Lewis acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic.[2][8]

-

Nucleophilic Attack by Thiol: One of the sulfur atoms of 1,3-propanedithiol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemithioacetal intermediate.[9]

-

Proton Transfer and Elimination of Water: A series of proton transfers occurs, leading to the protonation of the hydroxyl group, which then departs as a water molecule, a good leaving group. This generates a highly reactive sulfonium ion.

-

Intramolecular Cyclization: The second sulfur atom of the 1,3-propanedithiol molecule then attacks the carbon of the sulfonium ion in an intramolecular fashion, forming the stable six-membered dithiane ring.

-

Regeneration of the Catalyst: A final deprotonation step regenerates the acid catalyst, allowing it to participate in another catalytic cycle.

This entire sequence is repeated at the second carbonyl group of the 1,4-dicarbonyl compound to yield the final 2,2'-ethylenebis(1,3-dithiane) product.

Caption: Mechanism of Acid-Catalyzed Thioacetal Formation.

Experimental Protocol: A Step-by-Step Guide

This section provides a representative experimental procedure for the synthesis of 2,2'-ethylenebis(1,3-dithiane) from a generic 1,4-dicarbonyl compound.

| Reagent/Equipment | Purpose | Typical Grade/Specification |

| 1,4-Dicarbonyl Compound | Starting Material | Reagent Grade |

| 1,3-Propanedithiol | Thiol Source | >98% Purity |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis Acid Catalyst | Redistilled |

| Dichloromethane (DCM) | Solvent | Anhydrous |

| Saturated Sodium Bicarbonate (NaHCO₃) | Quenching Agent | Aqueous Solution |

| Brine | Washing Agent | Saturated Aqueous NaCl |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | Anhydrous |

| Round-Bottom Flask | Reaction Vessel | Appropriate Size |

| Magnetic Stirrer and Stir Bar | Agitation | |

| Reflux Condenser | Prevent Solvent Loss | |

| Separatory Funnel | Extraction | |

| Rotary Evaporator | Solvent Removal |

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Addition of Dithiol: To the stirred solution, add 1,3-propanedithiol (2.2 eq).

-

Initiation of Reaction: Cool the mixture to 0 °C using an ice bath. Slowly add boron trifluoride etherate (BF₃·OEt₂) (0.1-0.2 eq) dropwise. Caution: BF₃·OEt₂ is corrosive and moisture-sensitive. Handle in a fume hood.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Caption: Experimental Workflow for Bis-dithiane Synthesis.

Critical Parameters and Troubleshooting

The success of this synthesis hinges on several key factors. Understanding these allows for optimization and effective troubleshooting.

-

Choice of Catalyst: While BF₃·OEt₂ is a common and effective Lewis acid catalyst, other acids such as p-toluenesulfonic acid (p-TsOH) or hafnium trifluoromethanesulfonate can also be employed.[10] The choice of catalyst may depend on the substrate's sensitivity to acidic conditions.

-

Solvent: Anhydrous conditions are crucial to prevent the hydrolysis of the dithiane product back to the starting material. Dichloromethane is a good choice due to its inertness and ability to dissolve the reagents.

-

Temperature Control: The initial addition of the Lewis acid at 0 °C helps to control the exothermicity of the reaction. Allowing the reaction to proceed at room temperature is generally sufficient for completion.

-

Stoichiometry: A slight excess of the dithiol is used to ensure complete conversion of both carbonyl groups.

Troubleshooting Common Issues:

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient catalyst, short reaction time, or low temperature. | Add more catalyst, increase reaction time, or gently warm the reaction. |

| Formation of Mono-protected Product | Insufficient dithiol or steric hindrance at one carbonyl. | Increase the amount of dithiol and prolong the reaction time. |

| Low Yield after Workup | Product is water-soluble, or hydrolysis occurred during workup. | Perform additional extractions of the aqueous layer. Ensure the workup is performed promptly and with non-acidic aqueous solutions. |

| Difficult Purification | Presence of unreacted dithiol or side products. | Use a gentle stream of air to remove volatile dithiol before chromatography. Optimize chromatographic conditions. |

digraph "Troubleshooting_Logic" { graph [rankdir="TB", splines=ortho]; node [shape=record, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];start [label="Reaction Outcome", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; incomplete [label="{Incomplete Reaction | {Potential Causes:| - Insufficient Catalyst\n- Short Reaction Time\n- Low Temperature} | {Solutions:| - Add more catalyst\n- Increase reaction time\n- Gentle warming}}"]; mono_protected [label="{Mono-protected Product | {Potential Causes:| - Insufficient Dithiol\n- Steric Hindrance} | {Solutions:| - Increase dithiol amount\n- Prolong reaction time}}"]; low_yield [label="{Low Yield | {Potential Causes:| - Product Water Soluble\n- Hydrolysis during Workup} | {Solutions:| - More Extractions\n- Prompt, non-acidic workup}}"];

start -> incomplete [label="Incomplete"]; start -> mono_protected [label="Mono-protection"]; start -> low_yield [label="Low Yield"]; }

Caption: Troubleshooting Logic for Bis-dithiane Synthesis.

Characterization of 2,2'-Ethylenebis(1,3-dithiane)

Confirmation of the product's structure is typically achieved through a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance of the aldehydic or ketonic protons of the starting material is a key indicator of reaction completion. The appearance of new signals corresponding to the methylene protons of the dithiane rings and the ethylene linker confirms the formation of the product.

-

¹³C NMR: The disappearance of the carbonyl carbon signals (typically δ > 180 ppm) and the appearance of the thioacetal carbon signals (typically δ 40-60 ppm) are definitive.

-

-

Infrared (IR) Spectroscopy: The disappearance of the strong C=O stretching band (around 1700 cm⁻¹) from the starting material is a clear indication of a successful reaction.

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of two 1,3-propanedithiol units and the loss of two water molecules.

Conclusion

The synthesis of 2,2'-ethylenebis(1,3-dithiane) from 1,4-dicarbonyl compounds is a highly reliable and versatile transformation in organic chemistry. Its utility in protecting carbonyl groups and as a precursor for further synthetic manipulations, such as those involving Corey-Seebach umpolung chemistry, makes it an indispensable tool for synthetic chemists. By understanding the underlying mechanism, carefully controlling experimental parameters, and employing appropriate analytical techniques for characterization, researchers can confidently and efficiently incorporate this valuable synthetic strategy into their research programs.

References

- 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. (2023, March 26). YouTube.

- Chemistry of 1,3-Dithiane. (n.d.). Scribd.

- The role of 1,3-dithianes in natural product synthesis. (n.d.). University of Windsor.

- 1,3-Dithianes, 1,3-Dithiolanes. (n.d.). Organic Chemistry Portal.

- Thioacetal Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson.

- Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group. (n.d.). The Journal of Organic Chemistry.

- Corey–Seebach reaction and the use of dithianes as substrate in different catalytic systems. (n.d.). Wiley Online Library.

- Corey–Seebach reaction. (n.d.). Wikipedia.

- The Corey-Seebach Reagent in the 21st Century: A Review. (n.d.). National Institutes of Health.

- Corey-Seebach Reaction. (n.d.). SynArchive.

- Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis. (2021, February 13). YouTube.

- Corey-Seebach Reaction. (n.d.). Organic Chemistry Portal.

- Acetals as protecting groups and thioacetals. (n.d.). Khan Academy.

- Thioacetals Explained. (2019, December 23). YouTube.

- 2,2'-Ethylenebis(1,3-dithiane) as polydentate μ2-, μ4- and μ5-assembling ligand for the construction of sulphur-rich Cu(I), Hg(II) and heterometallic Cu(I)/Hg(II) coordination polymers featuring uncommon network architectures. (2022, April 29). ResearchGate.

- Thioacetal synthesis by thioacetalisation or 1,4-addition. (n.d.). Organic Chemistry Portal.

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 5. Corey-Seebach Reaction [organic-chemistry.org]

- 6. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. Thioacetal Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]

A Technical Guide to Umpolung Reactivity: Harnessing 2,2'-Ethylenebis(1,3-dithiane) as a 1,4-Dicarbonyl Dianion Synthon

Abstract

In the landscape of modern organic synthesis, the strategic disconnection of chemical bonds is paramount. Umpolung, or the inversion of polarity, represents a powerful paradigm shift from classical reactivity, enabling the formation of carbon-carbon bonds that are otherwise inaccessible. This guide provides an in-depth exploration of this principle, focusing on the application of 2,2'-ethylenebis(1,3-dithiane) as a versatile and potent masked synthon for a 1,4-dicarbonyl dianion. We will dissect the foundational concepts of dithiane chemistry, detail the synthesis and activation of this specific bis-dithiane, and present field-proven protocols for its application in constructing complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage advanced synthetic methodologies to address challenges in drug discovery and natural product synthesis.

The Principle of Umpolung: Inverting Carbonyl Reactivity

The intrinsic chemistry of a carbonyl group is defined by the high electronegativity of the oxygen atom, which polarizes the C=O bond and imparts an electrophilic character (δ+) to the carbonyl carbon. This "normal" reactivity dictates that the carbonyl carbon acts as an acceptor for nucleophiles. The concept of Umpolung, a term introduced by D. Seebach and E.J. Corey, fundamentally reverses this reactivity pattern.[1][2] It is a strategic modification of a functional group to invert its polarity, transforming the typically electrophilic carbonyl carbon into a potent nucleophile.[3]

This transformation allows for novel retrosynthetic disconnections, where the carbonyl carbon can be viewed as a masked acyl anion, a powerful d¹-synthon for carbon-carbon bond formation.[4] This inversion of the normal donor-acceptor pattern opens pathways to structures like α-hydroxy ketones and 1,2-diketones that are not accessible through conventional methods like the aldol reaction.[5][6][7]

Caption: The Umpolung principle inverts the electrophilic nature of a carbonyl carbon into a nucleophilic one.

1,3-Dithianes: The Archetypal Acyl Anion Equivalent

The Corey-Seebach reaction is the quintessential example of dithiane-mediated umpolung.[6][8] 1,3-Dithianes are cyclic thioacetals, typically formed by the acid-catalyzed reaction of an aldehyde with 1,3-propanedithiol.[9][10] The key to their utility lies in the moderate acidity of the proton at the C-2 position (pKa ≈ 31).[11] This acidity, significantly greater than that of the analogous oxygen-containing acetals, arises from the greater polarizability of sulfur and the longer C-S bond length, which help stabilize the resulting negative charge.[5]

Treatment with a strong base, most commonly n-butyllithium (n-BuLi), at low temperatures (-30 °C to -20 °C) in a solvent like tetrahydrofuran (THF) is sufficient to deprotonate the C-2 position, generating a 2-lithio-1,3-dithiane.[5][12] This organolithium species is a robust nucleophile, a "masked acyl anion," that readily reacts with a wide array of electrophiles including alkyl halides, epoxides, and other carbonyl compounds.[7][13]

2,2'-Ethylenebis(1,3-dithiane): A Masked 1,4-Dicarbonyl Dianion Synthon

While simple dithianes serve as single acyl anion synthons, 2,2'-ethylenebis(1,3-dithiane) extends this concept, acting as a masked equivalent of a 1,4-dicarbonyl dianion. This symmetrical molecule possesses two acidic C-2 protons, enabling the generation of a potent dianion that can engage in double functionalization reactions. Its structure makes it an ideal precursor for the synthesis of symmetrical 1,6-dicarbonyl compounds and for annulation reactions to form cyclic systems.

Caption: Workflow for the synthesis of symmetrical 1,6-diketones using the bis-dithiane methodology.

Protocol 4.1.1: Synthesis of 1,8-Diphenyloctane-3,6-dione

-

Dianion Generation: To a solution of 2,2'-ethylenebis(1,3-dithiane) (1.0 eq) in anhydrous THF at -20 °C under N₂, add n-BuLi (2.1 eq, 2.5 M in hexanes) dropwise. Allow the solution to warm to 0 °C and stir for 1 hour.

-

Alkylation: Cool the resulting solution to -78 °C. This lower temperature is crucial to prevent potential side reactions, such as elimination, when using reactive electrophiles. Add a solution of benzyl bromide (2.2 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. Purify the resulting bis-alkylated dithiane by column chromatography.

-

Deprotection: Hydrolyze the purified intermediate using a standard deprotection protocol (see Section 5) to yield the target 1,8-diphenyloctane-3,6-dione.

| Electrophile (R-X) | Product (Post-Deprotection) | Typical Yield |

| Methyl Iodide | Octane-3,6-dione | Good to Excellent |

| Benzyl Bromide | 1,8-Diphenyloctane-3,6-dione | Good |

| Allyl Bromide | Undeca-1,10-diene-5,8-dione | Moderate to Good |

Annulation Reactions with Di-electrophiles

A powerful application of this dianion is in annulation reactions. By using a single equivalent of a di-electrophile, such as 1,3-diiodopropane, it is possible to form a new ring system, providing access to cyclic 1,2-diketone precursors. This strategy is highly valuable for constructing carbocyclic frameworks found in many natural products.

The mechanism involves a sequential intramolecular Sₙ2 reaction. The first nucleophilic attack forms a carbon-carbon bond, and the resulting mono-anion then cyclizes by attacking the second electrophilic center on the same molecule. The success of this reaction is highly dependent on concentration to favor the intramolecular cyclization over intermolecular polymerization.

The Critical Deprotection Step: Unveiling the Carbonyls

The final step in this synthetic sequence is the hydrolysis of the robust dithiane protecting groups to reveal the desired dicarbonyl compound. The stability that makes dithianes excellent protecting groups also makes their cleavage challenging. [14][15]Several methods have been developed, each with distinct advantages and disadvantages. The choice of method is critical and must be compatible with other functional groups present in the molecule.

Protocol 5.1: Mercury(II) Chloride Mediated Hydrolysis This is the classic and often most reliable method, though it suffers from the high toxicity of mercury salts. The mechanism involves the strong Lewis acidity of Hg²⁺, which has a high affinity for the soft sulfur atoms, facilitating hydrolytic cleavage. [16]

-

Dissolve the bis-dithiane substrate (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

-

Add mercury(II) chloride (HgCl₂) (2.2-2.5 eq) and calcium carbonate (CaCO₃) (4-5 eq). The CaCO₃ acts as an acid scavenger to buffer the reaction mixture.

-

Stir the resulting slurry vigorously at room temperature or with gentle heating (40-50 °C) for 2-12 hours, monitoring by TLC.

-

Upon completion, filter the mixture through a pad of Celite to remove the mercury salts.

-

Concentrate the filtrate and extract the product with an appropriate organic solvent. Perform a standard aqueous workup and purify by chromatography.

Protocol 5.2: Oxidative Cleavage with Bis(trifluoroacetoxy)iodobenzene (PIFA) Hypervalent iodine reagents offer a less toxic alternative to mercury salts. PIFA is an effective oxidizing agent for this transformation.

-

Dissolve the bis-dithiane substrate (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v).

-

Cool the solution to 0 °C and add PIFA (2.5 eq) portion-wise.

-

Stir the reaction at 0 °C for 1-3 hours until the starting material is consumed (TLC).

-

Quench the reaction with saturated aqueous sodium thiosulfate solution to destroy excess oxidant.

-

Extract the product, perform a standard workup, and purify.

| Deprotection Method | Reagent | Conditions | Pros | Cons |

| Mercury-Mediated | HgCl₂, CaCO₃ | aq. CH₃CN, RT to 50°C | High reliability, general applicability | Highly toxic mercury waste |

| Oxidative (PIFA) | PIFA | aq. CH₃CN, 0°C to RT | Metal-free, milder conditions | Reagent cost, potential for over-oxidation |

| Oxidative (NBS) | N-Bromosuccinimide | Acetone/water, 0°C | Inexpensive, effective | Can be harsh, potential for bromination |

| Oxidative (DDQ) | DDQ | aq. CH₃CN, RT | Good for acid-sensitive substrates [17] | Stoichiometric oxidant, requires chromatography |

Conclusion and Future Outlook

The umpolung strategy, exemplified by the chemistry of 2,2'-ethylenebis(1,3-dithiane), provides a robust and elegant solution for the synthesis of 1,6-dicarbonyl compounds and related structures. By temporarily inverting the innate polarity of two carbonyl precursors within a single reagent, it enables complex bond constructions through the reliable chemistry of stabilized carbanions. While challenges remain, particularly in developing milder and more catalytic deprotection methods, the principles outlined in this guide form a cornerstone of modern synthetic strategy. [18]For researchers in drug development, the ability to rapidly assemble complex carbon skeletons using such building blocks is invaluable. Future work in this area will likely focus on asymmetric variants of these reactions and the development of more sustainable and atom-economical reagents to achieve polarity inversion.

References

-

Corey-Seebach Reaction - SynArchive. (n.d.). Retrieved from SynArchive. URL: [Link]

-

Corey-Seebach Reaction - Organic Chemistry Portal. (n.d.). Retrieved from Organic Chemistry Portal. URL: [Link]

-

The Corey-Seebach Reagent in the 21st Century: A Review. (2022). Molecules, 27(15), 4936. URL: [Link]

-

Corey–Seebach reaction - Wikipedia. (n.d.). Retrieved from Wikipedia. URL: [Link]

-

Umpolung Chemistry: An Overview. (2018). Research Journal of Science and Technology, 10(2), 113-118. URL: [Link]

-

Morris, R. (2024). What is umpolung? Robert Morris breaks it down in Chemical Society Reviews. University of Toronto, Department of Chemistry. URL: [Link]

-

Umpolung reactions at the alpha-carbon position of carbonyl compounds. (2013). ARKIVOC, 2013(2), 60-81. URL: [Link]

-

1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. (2023). Beilstein Journal of Organic Chemistry, 19, 158-181. URL: [Link]

-

Chemistry of 1,3-Dithiane. (n.d.). Retrieved from Scribd. URL: [Link]

-

Umpolung: Carbonyl Synthons. (2004). Princeton University. URL: [Link]

-

New Strategies for the Functionalization of Carbonyl Derivatives via α-Umpolung: From Enolates to Enolonium Ions. (2023). Accounts of Chemical Research, 56(12), 1523–1537. URL: [Link]

-

Umpolung - Wikipedia. (n.d.). Retrieved from Wikipedia. URL: [Link]

-

1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal. (n.d.). Retrieved from Organic Chemistry Portal. URL: [Link]

-

Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212. URL: [Link]

-

1,3-Dithiane as acyl anion equivalent in umpolung chemistry. (2023). YouTube. URL: [Link]

-

-

prepare S,S-acetals (dithianes) from a. (n.d.). University of Liverpool. URL: [Link]

-

-

High-yield acyl anion trapping reactions: syntheses of .alpha.-hydroxy ketones and 1,2-diketones. (1982). The Journal of Organic Chemistry, 47(13), 2590–2593. URL: [Link]

-

Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. (2012). Journal of the Chinese Chemical Society, 59(1), 75-80. URL: [Link]

-

One-Pot Synthesis of α-Siloxy Esters Using a Silylated Masked Acyl Cyanide. (2008). Synthesis, 2008(23), 3819-3827. URL: [Link]

-

Towards the Synthesis of β-Hydroxy 1,3-Dithiane Derivatives. (2014). University of Bergen. URL: [Link]

-

2,2'-Ethylenebis(1,3-dithiane) as polydentate μ2-, μ4- and μ5-assembling ligand for the construction of sulphur-rich Cu(I), Hg(II) and heterometallic Cu(I)/Hg(II) coordination polymers featuring uncommon network architectures. (2022). Dalton Transactions. URL: [Link]

-

Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. (2021). Phosphorus, Sulfur, and Silicon and the Related Elements, 197(1), 58-64. URL: [Link]

-

Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. (1976). Synthesis, 1976(07), 476-477. URL: [Link]

-

Retrosynthesis, Synthons, Umpolung and 1,3 Dithiane Reagents. (2019). YouTube. URL: [Link]

-

Development of a new acyl anion equivalent for the preparation of masked activated esters, and their use to prepare a dipeptide. (1998). The Journal of Organic Chemistry, 63(21), 7277–7285. URL: [Link]

-

Synthesis of 1,3-dithianes. UMPOLUNG reactions. (n.d.). Química Orgánica. URL: [Link]

-

2‐Lithio‐1,3‐dithiane. (2001). Encyclopedia of Reagents for Organic Synthesis. URL: [Link]

-

1,3-Dithiane. (1971). Organic Syntheses, 51, 39. URL: [Link]

-

Mercury assisted deprotection of dithiane. (2014). Chemistry Stack Exchange. URL: [Link]

-

Elimination, Fragmentation, and Proton Transfer in 1,3-Dithianes and 1,3-Dithiolanes in the Gas Phase. (1985). Journal of the American Chemical Society, 107(14), 4346–4350. URL: [Link]

-

1S-(−)-1,3-DITHIANE 1-OXIDE. (1996). Organic Syntheses, 73, 246. URL: [Link]

-

Reaction of lithiated 2-trimethylsilyl-1,3-dithiane with (±)-pantolactone. (1995). Tetrahedron Letters, 36(40), 7249-7252. URL: [Link]

-

Deprotection of 1,3-Dithianes by 2,3-Dichloro-5,6-dicyano-p-benzoquinone(DDQ). (2000). Journal of the Chinese Chemical Society, 47(3), 567-570. URL: [Link]

-

Basic equivalents 1 – 3 of acyl anion synthon 4. (n.d.). ResearchGate. URL: [Link]

Sources

- 1. rjstonline.com [rjstonline.com]

- 2. Umpolung - Wikipedia [en.wikipedia.org]

- 3. What is umpolung? Robert Morris breaks it down in Chemical Society Reviews | Department of Chemistry [chemistry.utoronto.ca]

- 4. princeton.edu [princeton.edu]

- 5. Corey-Seebach Reaction [organic-chemistry.org]

- 6. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. synarchive.com [synarchive.com]

- 9. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. uwindsor.ca [uwindsor.ca]

- 15. asianpubs.org [asianpubs.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. researchgate.net [researchgate.net]

- 18. 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures - PMC [pmc.ncbi.nlm.nih.gov]

The Coordination Chemistry of 2,2'-Ethylenebis(1,3-dithiane): A Technical Guide for Advanced Research

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of the tetradentate thioether ligand, 2,2'-ethylenebis(1,3-dithiane). Moving beyond simple descriptions, this document offers a detailed analysis of the ligand's synthesis, conformational dynamics, and its versatile role in constructing sophisticated coordination polymers with various metal ions, particularly copper(I) and mercury(II). We delve into the nuanced interplay between reaction stoichiometry, metal salt identity, and solvent conditions, which collectively dictate the final supramolecular architecture. This guide is intended for researchers in coordination chemistry, materials science, and drug development, providing both foundational knowledge and detailed experimental protocols to facilitate further innovation in the field of sulfur-rich coordination materials.

Introduction: The Unique Role of Thioether Ligands

In the vast landscape of coordination chemistry, ligands containing "soft" donor atoms like sulfur play a pivotal role. Thioethers, in particular, exhibit a strong affinity for soft metal ions such as Cu(I), Ag(I), Au(I), Pd(II), Pt(II), and Hg(II). Unlike their oxygen-containing ether analogues, the sulfur atoms in thioether ligands possess more diffuse, polarizable electron pairs, leading to the formation of robust coordinate bonds with these metals. The resulting metal-sulfur (M-S) bonds are central to the function of various metalloenzymes and have been exploited in the development of catalysts, therapeutic agents, and advanced materials.

Multidentate thioether ligands, which contain multiple sulfur donors within a single molecular framework, are of particular interest. These ligands can act as chelating agents, binding to a single metal center through multiple sulfur atoms, or as bridging linkers that connect multiple metal centers to form extended one-, two-, or three-dimensional coordination polymers (CPs). The flexible nature of alkyl chains connecting the sulfur atoms allows these ligands to adopt various conformations, enabling the construction of complex and often unprecedented network architectures.

This guide focuses on 2,2'-ethylenebis(1,3-dithiane), a potent tetradentate thioether ligand. Its structure, featuring two dithiane rings linked by an ethylene bridge, offers four sulfur donor atoms, presenting a rich platform for creating intricate coordination structures with diverse dimensionalities and topologies.

The Ligand: Synthesis, Structure, and Conformational Analysis of 2,2'-Ethylenebis(1,3-dithiane)

Synthesis

The synthesis of 2,2'-ethylenebis(1,3-dithiane) (hereafter denoted as L1 ) is conceptually based on the well-established formation of 1,3-dithianes from a carbonyl compound and 1,3-propanedithiol. This reaction typically proceeds under acidic catalysis. For L1 , the dialdehyde glyoxal serves as the ethylene-bridged precursor.

A plausible and commonly employed synthetic strategy involves the acid-catalyzed condensation of glyoxal (often in the form of its more stable bis(acetal) derivative) with two equivalents of 1,3-propanedithiol.

-

Rationale for Precursor Choice : Glyoxal provides the central C₂H₂ bridging unit. 1,3-Propanedithiol is the classic reagent for forming the stable six-membered 1,3-dithiane ring, a motif widely used in organic synthesis as a protecting group and an acyl anion equivalent.[1] The use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), facilitates the thioacetalization by activating the carbonyl groups towards nucleophilic attack by the thiol moieties.[2]

Structural and Conformational Properties

The L1 ligand is a flexible molecule characterized by two six-membered dithiane rings. In their ground state, saturated six-membered heterocycles like 1,3-dithiane typically adopt a chair conformation to minimize steric and torsional strain. The C-S bonds (approx. 1.81 Å) are significantly longer than C-C bonds (approx. 1.54 Å), and the C-S-C bond angle is smaller than the tetrahedral angle, leading to a more puckered ring compared to cyclohexane.

For L1 , the crucial conformational degrees of freedom include:

-

The chair conformation of each of the two dithiane rings.

-

The orientation of the substituent at the C2 position (the ethylene bridge) as either axial or equatorial.

-

Rotation around the central C-C bond of the ethylene bridge.

The most stable conformation of the free ligand features both dithiane rings in a chair conformation with the bulky ethylene bridge substituent occupying the equatorial position on each ring. This arrangement minimizes unfavorable 1,3-diaxial interactions. Upon coordination to a metal center, the ligand must often contort from this low-energy state, adopting less favorable conformations to satisfy the geometric requirements of the metal's coordination sphere. This conformational flexibility is a key determinant of its rich and varied coordination chemistry.

Coordination Chemistry with Metal Ions

The true utility of L1 is demonstrated in its complexation with soft metal ions. Extensive research has been conducted on its reactions with copper(I) and mercury(II) halides, revealing a remarkable sensitivity of the resulting structure to the metal-to-ligand ratio and the nature of the halide.[3]

Copper(I) Coordination Polymers

The reaction of L1 with copper(I) halides (CuX, where X = I, Br, Cl) yields a diverse array of coordination polymers, with the final structure being highly dependent on the stoichiometry and the specific halide used.[3]

-

μ₂-Bridging (Bidentate): In a 1:1 molar ratio of CuI to L1 , a two-dimensional coordination polymer, [{Cu(μ₂-I)₂Cu}(μ₂-L1 )]ₙ (CP1 ), is formed.[3] In this structure, the L1 ligand acts as a simple bidentate bridge, using only one sulfur atom from each dithiane ring to link {Cu(μ₂-I)₂Cu} rhomboid dimeric units. Notably, two of the four sulfur atoms remain uncoordinated, highlighting the ligand's potential for further reactivity.

-

μ₄-Bridging (Tetradentate): When the ratio is changed to 2:1 (CuI:L1 ), a different 2D polymer, [{Cu(μ₂-I)₂Cu}(μ₄-L1 )]ₙ (CP2 ), is obtained. Here, the ligand utilizes its full potential, acting in a tetradentate (μ₄) fashion where each of the four sulfur atoms coordinates to a different copper center, effectively stitching the {Cu(μ₂-I)₂Cu} units into a dense layered network.[3] A similar μ₄-coordination is observed with CuCl, yielding [{Cu(μ₂-Cl)₂Cu}(μ₄-L1 )]ₙ (CP7 ).[3]

-

Mixed Hapticity and Complex Ribbons: The reactions with CuBr are particularly sensitive to conditions. At a 2:1 ratio (CuBr:L1 ) at room temperature, a 2D polymer is formed that contains L1 in both μ₂ and μ₄ coordination modes within the same structure.[3] Increasing the ratio to 3:1 (CuBr:L1 ) generates a 1D ribbon structure, [{Cu(μ₂-Br)}₃(MeCN)(μ₄-L1 )]ₙ (CP6 ), which features both tetrahedral and trigonal planar copper centers.[3]

The table below summarizes the key structural features of selected copper(I) complexes with L1 .

| Complex ID | Metal Salt | M:L Ratio | Ligand Hapticity | Dimensionality | Secondary Building Unit (SBU) | Reference |

| CP1 | CuI | 1:1 | μ₂ (Bidentate) | 2D | {Cu(μ₂-I)₂Cu} Rhomboid Dimer | [3] |

| CP2 | CuI | 2:1 | μ₄ (Tetradentate) | 2D | {Cu(μ₂-I)₂Cu} Rhomboid Dimer | [3] |

| CP5 | CuBr | 2:1 | μ₄ (Tetradentate) | 2D | [Cu(μ₂-Br)Cu]ₙ Ribbon | [3] |

| CP6 | CuBr | 3:1 | μ₄ (Tetradentate) | 1D | [Cu(μ₂-Br)₃(MeCN)]ₙ Ribbon | [3] |

| CP7 | CuCl | 2:1 | μ₄ (Tetradentate) | 2D | {Cu(μ₂-Cl)₂Cu} Rhomboid Dimer | [3] |

Mercury(II) and Heterometallic Cu(I)/Hg(II) Polymers

The ligand L1 also readily coordinates to HgX₂ salts, forming primarily one-dimensional coordination polymers.

-

With a 1:1 ligand-to-metal ratio, meander-shaped or linear 1D ribbons of the type [(HgX₂)(μ₂-L1 )]ₙ are formed for X = I, Br, and Cl.[3] In these structures, L1 acts as a bidentate bridging ligand.

-

Increasing the metal ratio to 2:1 with HgBr₂ produces a 1D polymer, [{BrHg(μ₂-Br)₂HgBr}(μ₂-L1 )], where the ligand bridges dimeric mercury bromide units.[3]

Furthermore, the uncoordinated sulfur sites in copper(I) complexes like CP1 can be used to coordinate a second metal ion. Reacting CP1 with HgBr₂ leads to the formation of a zwitterionic 2D heterometallic material, [{Cu(MeCN)}(HgIBr₂)(μ₂-L1 )₁.₅]ₙ (CP15 ), demonstrating a pathway to complex, multi-component materials.[3]

Experimental Protocols: Synthesis and Characterization

The protocols described herein are based on established procedures for the synthesis of coordination polymers of L1 with copper(I) halides.[3] All manipulations should be performed using standard Schlenk techniques under an inert atmosphere (e.g., nitrogen or argon) due to the air-sensitivity of Cu(I) salts.

General Materials and Methods

-

Solvents: Acetonitrile (MeCN) and propionitrile (EtCN) should be dried over CaH₂ and distilled under nitrogen prior to use.

-

Reagents: Copper(I) halides (CuI, CuBr, CuCl) and the ligand L1 should be of high purity. Cu(I) salts should be stored in a desiccator or glovebox.

-

Characterization: Products should be characterized by single-crystal X-ray diffraction (if suitable crystals are obtained), elemental analysis (C, H, N, S), and FT-IR spectroscopy.

Synthesis of [{Cu(μ₂-I)₂Cu}(μ₄-L1)]ₙ (CP2)

-

Reaction Setup: In a 25 mL Schlenk flask equipped with a magnetic stir bar, suspend copper(I) iodide (38.1 mg, 0.2 mmol) in 5 mL of dry acetonitrile.

-

Ligand Addition: In a separate flask, dissolve L1 (26.8 mg, 0.1 mmol) in 5 mL of dry acetonitrile.

-

Reaction: Slowly add the ligand solution to the stirred CuI suspension at room temperature.

-

Crystallization: Stir the resulting mixture for 24 hours at room temperature. Slow vapor diffusion of diethyl ether into the reaction mixture over several days will yield colorless crystals suitable for X-ray diffraction.

-

Isolation: Decant the mother liquor, wash the crystals with diethyl ether (2 x 3 mL), and dry under vacuum.

Synthesis of [{Cu(μ₂-Br)}₃(MeCN)(μ₄-L1)]ₙ (CP6)

-

Reaction Setup: In a 25 mL Schlenk flask, suspend copper(I) bromide (43.0 mg, 0.3 mmol) in 5 mL of dry acetonitrile.

-

Ligand Addition: Add a solution of L1 (26.8 mg, 0.1 mmol) in 5 mL of dry acetonitrile to the CuBr suspension.

-

Reaction & Crystallization: Stir the mixture for 48 hours at room temperature. Colorless crystals will form directly from the solution.

-

Isolation: Isolate the crystalline product by filtration, wash with diethyl ether (2 x 3 mL), and dry under vacuum.

Potential Applications and Future Outlook

The rich structural diversity of coordination polymers derived from L1 opens avenues for various applications. The high sulfur content makes these materials potentially interesting for:

-

Gas Storage and Separation: The porous nature of some 2D and 3D networks could be explored for the selective adsorption of gases.

-

Sensing: The interaction of the sulfur-rich frameworks with other soft metal ions or organic molecules could lead to changes in luminescent or electronic properties, forming the basis for chemical sensors.

-

Drug Delivery: While the direct therapeutic application is speculative, the coordination of biologically active metal ions like copper could be a starting point for developing novel delivery systems, leveraging the M-S bonds for controlled release. The high affinity of sulfur for platinum-group metals also suggests that L1 could be a compelling ligand for designing novel platinum- or palladium-based anticancer agents, where the tetradentate nature could impart unique stability and reactivity profiles compared to simpler ligands.[4]

-

Catalysis: The accessible copper or mercury sites within the polymeric structures could serve as catalytic centers for organic transformations.

Future research should focus on expanding the coordination chemistry of L1 to other technologically important metals like silver, gold, palladium, and platinum. A systematic investigation into the luminescent properties of the Cu(I) and Ag(I) complexes is warranted. Furthermore, post-synthetic modification of the coordination polymers, by exploiting uncoordinated sulfur sites or exchanging anions, could lead to a new generation of functional materials with tailored properties.

Conclusion

2,2'-Ethylenebis(1,3-dithiane) has proven to be a remarkably versatile and powerful ligand in coordination chemistry. Its tetradentate nature, coupled with its conformational flexibility, allows it to act as a highly adaptable building block for the self-assembly of complex coordination polymers. The profound influence of stoichiometric and reaction conditions on the final architecture underscores the subtle energetic balance that governs these systems. The detailed structural insights and synthetic protocols provided in this guide offer a robust foundation for researchers to explore, innovate, and ultimately harness the potential of these fascinating sulfur-rich materials for applications in science and technology.

References

-

Zhu, G., & Zang, S. (2020). Recent progress in thioether-based metal-organic frameworks. Coordination Chemistry Reviews, 409, 213204. (URL: [Link])

-

Blake, A. J., & Schröder, M. (1990). Chemistry of Thioether Macrocycles. Advances in Inorganic Chemistry, 35, 1-80. (URL: [Link])

-

Knorr, M., et al. (2019). 1,3-Dithianes as Assembling Ligands for the Construction of Copper(I) Coordination Polymers. Inorganic Chemistry, 58(9), 5753–5775. (URL: [Link])

-

Pett, M. T., & Anthony, L. G. (2016). Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes. Scholarship, Research, and Creative Work at Bryn Mawr College. (URL: [Link])

-

Viau, L., Knorr, M., Knauer, L., Brieger, L., & Strohmann, C. (2022). 2,2′-Ethylenebis(1,3-dithiane) as a polydentate μ2-, μ4- and μ5-assembling ligand for the construction of sulphur-rich Cu(i), Hg(ii) and heterometallic Cu(i)/Hg(ii) coordination polymers featuring uncommon network architectures. Dalton Transactions, 51(18), 7289-7303. (URL: [Link])

-

Corey, E. J., & Seebach, D. (1965). Synthesis of 1,3-Dithiane. Organic Syntheses. (URL: [Link])

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. (URL: [Link])

-

Hirotsu, M., et al. (2002). Rhodium(iii) complexes with thiolate and thioether ligands derived from fac(S)-[Rh(aet)3] (aet = 2-aminoethanethiolate): selective formation, characterization and properties. Journal of the Chemical Society, Dalton Transactions, (3), 280-286. (URL: [Link])

-

Fromm, K. M. (2015). Silver coordination polymers with isonicotinic acid derived short polyethylene glycol – Synthesis, structures, anion effect. Coordination Chemistry Reviews. (URL: [Link])

-

Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Rasayan J. Chem. (URL: [Link])

-

Smith, A. B., III, & Paone, D. V. (2020). The Corey-Seebach Reagent in the 21st Century: A Review. PMC - NIH. (URL: [Link])

Sources

2,2'-Ethylenebis(1,3-dithiane): A Versatile Polydentate Ligand for the Construction of Novel Coordination Polymers

An In-Depth Technical Guide

Abstract

Coordination polymers (CPs) have emerged as a class of materials with immense potential in fields ranging from catalysis and gas storage to drug delivery. The rational design of these materials hinges on the judicious selection of their constituent parts: metal ions and organic ligands. This technical guide delves into the coordination chemistry of 2,2'-ethylenebis(1,3-dithiane), a flexible, sulfur-rich tetradentate ligand. We will explore its synthesis, its remarkable versatility in assembling diverse network architectures, and the critical experimental factors that govern the final structure and properties of the resulting coordination polymers. This document is intended for researchers and scientists engaged in materials chemistry and drug development, providing both foundational knowledge and practical, field-proven protocols.

Introduction: The Strategic Role of Ligand Design in Coordination Polymers

Coordination polymers are crystalline materials constructed from the self-assembly of metal ions (or clusters) and multitopic organic ligands, forming extended networks in one, two, or three dimensions.[1] The final topology, and consequently the material's properties, are critically dependent on the ligand's characteristics, such as its length, flexibility, and the number, type, and spatial arrangement of its donor atoms.[2]

While much of the field has focused on oxygen- and nitrogen-based donor ligands (e.g., carboxylates and pyridyls), sulfur-containing ligands offer unique coordination properties due to the soft nature of the sulfur atom. This makes them particularly suitable for binding to soft metal ions like Cu(I) and Hg(II).[3] Thioethers, such as the 1,3-dithiane moiety, are compelling building blocks for CPs due to their stability and predictable coordination behavior.[4][5]

This guide focuses on 2,2'-ethylenebis(1,3-dithiane) (hereafter referred to as L1 ), a tetradentate thiaheterocycle. Its structure, featuring two dithiane rings linked by a flexible ethylene bridge, provides multiple coordination sites and conformational freedom. This combination allows L1 to act as a highly versatile assembling ligand, capable of bridging multiple metal centers in various modes (μ2, μ4, and μ5), leading to the formation of sulfur-rich CPs with uncommon and intriguing network architectures.[6][7] Understanding the principles that govern its coordination is key to designing novel materials with tailored functionalities.

Synthesis of the 2,2'-Ethylenebis(1,3-dithiane) Ligand (L1)

The synthesis of dithianes and their derivatives is a well-established area of organic chemistry.[8][9] The parent 1,3-dithiane is typically prepared by the acid-catalyzed reaction of 1,3-propanedithiol with an aldehyde or ketone.[10][11] The synthesis of the target ligand L1 follows a similar principle, starting from glyoxal.

Causality in Protocol Design

The choice of an acid catalyst is crucial for promoting the formation of the cyclic thioacetal while minimizing the formation of linear polymeric side products.[9] Boron trifluoride etherate is a highly effective Lewis acid for this transformation. The reaction is typically performed in a non-polar solvent like chloroform to facilitate the removal of water, which drives the reaction equilibrium towards the product. Purification by recrystallization and sublimation is recommended to obtain a high-purity ligand, which is essential for growing high-quality single crystals of the subsequent coordination polymers.[8]

Detailed Experimental Protocol: Synthesis of L1

Materials:

-

Glyoxal (40% solution in water)

-

1,3-Propanedithiol

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Chloroform (CHCl₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-propanedithiol (2.0 eq) in chloroform.

-

Add aqueous glyoxal (1.0 eq) to the solution.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of boron trifluoride etherate.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

After cooling, quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product is obtained as a solid. Purify by recrystallization from ethanol to yield pure 2,2'-ethylenebis(1,3-dithiane) as a white crystalline solid.

The Coordination Chemistry of L1: A Study in Versatility

The coordinating power of L1 lies in its four sulfur atoms, which can engage metal centers in multiple ways. Its behavior is highly dependent on the reaction stoichiometry and the nature of the metal salt. Studies involving copper(I) and mercury(II) halides have revealed a rich and diverse coordination chemistry.[3][6][7]

Influence of Metal-to-Ligand Stoichiometry

The ratio of metal salt to L1 is a primary determinant of the final coordination polymer's structure and dimensionality. Using CuI as an example, varying the stoichiometry leads to distinct architectures:[6]

-

1:1 Ratio (L1:CuI): Forms a 2D coordination polymer, [{Cu(μ₂-I)₂Cu}(μ₂-L1)]n. In this structure, L1 acts as a simple μ₂-bridging ligand, connecting two (CuI)n chains. Notably, only two of the four sulfur atoms coordinate, leaving the other dithiane ring uncoordinated.

-

1:2 Ratio (L1:CuI): Yields a different 2D polymer, [{Cu(μ₂-I)₂Cu}(μ₄-L1)]n. Here, the increased availability of metal centers engages all four sulfur atoms of L1 , causing it to act as a μ₄-bridging ligand, cross-linking the (CuI)n chains into a layered structure.

-

1:4 Ratio (L1:CuI): Affords another 2D material, [{Cu(μ₄-I)(μ₂-I)Cu}₂(μ₄-L1)]n. The higher concentration of copper and iodide ions results in more complex inorganic secondary building units (SBUs), which are then interconnected by the μ₄-bridging L1 ligands.

This demonstrates a key principle: increasing the metal-to-ligand ratio forces the ligand to adopt higher coordination modes, leading to more connected and complex networks.

Diagram 1: Ligand Coordination Modes

Caption: Coordination modes of L1 with metal centers (M).

Influence of Metal Halide and Reaction Conditions

The identity of the halide anion (I⁻, Br⁻, Cl⁻) and the reaction temperature also play a significant role in dictating the final structure. For instance, the reaction of L1 with CuBr in a 1:2 ratio yields different products depending on the temperature:[6]

-

Room Temperature: Forms a 2D CP, [{Cu(μ₂-Br)}₂(μ₂-L1)(μ₄-L1)₀.₅]n, which contains both μ₂- and μ₄-bridging L1 ligands.

-

Refluxing Propionitrile: Produces a different 2D CP, [{Cu(μ₂-Br)}₂(μ₄-L1)]n, where all L1 ligands are in a μ₄-coordination mode.

This illustrates that kinetic and thermodynamic products can be selectively targeted by controlling the reaction conditions. The harder chloride anion can also lead to different SBUs compared to the softer bromide and iodide ions.[4][5]

Summary of L1-Based Coordination Polymers

The following table summarizes the structural features of various coordination polymers synthesized using L1 .

| Metal Salt | M:L Ratio | Abbreviated Formula | Coordination Mode of L1 | Dimensionality | Reference |

| CuI | 1:1 | [{Cu(μ₂-I)₂Cu}(μ₂-L1)]n | μ₂ | 2D | [6] |

| CuI | 1:2 | [{Cu(μ₂-I)₂Cu}(μ₄-L1)]n | μ₄ | 2D | [6] |

| CuI | 1:4 | [{Cu(μ₄-I)(μ₂-I)Cu}₂(μ₄-L1)]n | μ₄ | 2D | [6] |

| CuBr | 1:2 (RT) | [{Cu(μ₂-Br)}₂(μ₂-L1)(μ₄-L1)₀.₅]n | μ₂ and μ₄ | 2D | [6] |

| CuBr | 1:2 (Reflux) | [{Cu(μ₂-Br)}₂(μ₄-L1)]n | μ₄ | 2D | [6] |

| HgBr₂ | 1:1 | [HgBr₂(μ₂-L1)]n | μ₂ | 1D | [6] |

| HgI₂ | 1:1 | [HgI₂(μ₂-L1)]n | μ₂ | 1D | [6] |

Synthesis of Coordination Polymers: A Self-Validating Protocol

The synthesis of high-quality crystalline coordination polymers suitable for structural analysis requires careful control over reaction conditions. Slow diffusion methods are often employed to promote the growth of single crystals.

Causality in Protocol Design

The H-tube or layering technique is a self-validating system for growing single crystals. By allowing the ligand and metal salt solutions to slowly diffuse into each other, the concentration of the reactants at the interface remains low, favoring slow, ordered crystal growth over rapid precipitation of amorphous powder. The choice of solvent is critical; solvents must be selected in which the reactants are soluble but the coordination polymer product is sparingly soluble.[12] Acetonitrile and its homologues are often used for copper(I) CPs as they can transiently coordinate to the metal center, influencing the reaction pathway.[4]

Detailed Experimental Protocol: Synthesis of [{Cu(μ₂-I)₂Cu}(μ₄-L1)]n

Materials:

-

2,2'-Ethylenebis(1,3-dithiane) (L1 )

-

Copper(I) Iodide (CuI)

-

Acetonitrile (MeCN)

-

Propionitrile (EtCN)

-

H-shaped glass tube

Procedure:

-

Prepare a solution of L1 (e.g., 0.05 mmol) in 5 mL of acetonitrile.

-

Prepare a suspension of CuI (0.10 mmol, 2 eq) in 5 mL of propionitrile.

-